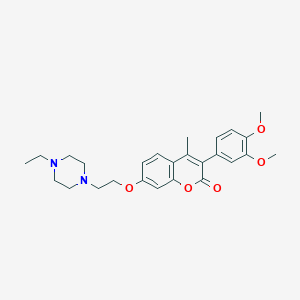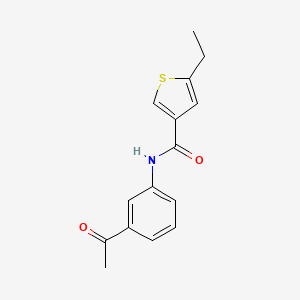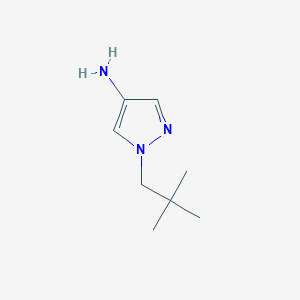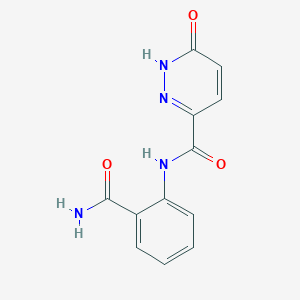
6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Structural Analysis and Interactions
- A study by Bortoluzzi et al. (2011) examined a compound structurally related to 6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one. It highlighted the structural configuration of two cyclic groups and their interaction through hydrogen bonds and C—Br⋯O=C interactions, forming a one-dimensional polymeric structure (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
Synthesis and Biological Activity
- Ashok et al. (2006) reported on the synthesis of pyridine derivatives, including compounds similar to 6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one. These derivatives have diverse biological activities and are used in pharmaceutical agents, showing potential as COX-2 inhibitors and cardiotonic agents (Ashok, Pallavi, Reddy, & Rao, 2006).
- Gad-Elkareem et al. (2011) focused on the synthesis of thio-substituted ethyl nicotinate derivatives from a compound related to 6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one, exploring their antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
- Meyers et al. (2008) synthesized a set of pyridazin-3(2H)-ones, including compounds similar to the one , as potent platelet aggregation inhibitors, highlighting their potential in therapeutic applications (Meyers, Yáñez, Elmaatougi, Verhelst, Coelho, Fraiz, Lemiére, García-Mera, Laguna, Cano, Maes, & Sotelo, 2008).
Catalytic and Synthetic Applications
- Saldías et al. (2020) described the synthesis of a complex derived from a compound similar to 6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one, demonstrating its application in forming intramolecular hydrogen bonds and interactions in catalysis (Saldías, Palominos, Pizarro, & Vega, 2020).
Antioxidant and Anticholinergic Activities
- Rezai et al. (2018) synthesized natural bromophenols, including derivatives of pyrrolidin-2-one, and evaluated their antioxidant and anticholinergic activities, suggesting potential in pharmacological and therapeutic applications (Rezai, Bayrak, Taslimi, Gülçin, & Menzek, 2018).
Propiedades
IUPAC Name |
6-(4-bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-5-3-12(4-6-13)14-7-8-15(21)20(18-14)11-16(22)19-9-1-2-10-19/h3-8H,1-2,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSRCMVOXJMKAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2405130.png)
![1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2405131.png)
![5-(2,5-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2405133.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2405140.png)

![1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2405143.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2405146.png)
![5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene](/img/structure/B2405147.png)


![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide](/img/structure/B2405150.png)